An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-5-methylquinoline
An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-5-methylquinoline
Foreword: Understanding the Quinoline Core in Modern Research
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique electronic properties. As researchers and drug development professionals, a profound understanding of the physicochemical characteristics of novel quinoline derivatives is not merely academic; it is the bedrock upon which successful innovation is built. This guide focuses on a particularly compelling derivative: 8-Chloro-5-methylquinoline. The strategic placement of a chloro group at the 8-position and a methyl group at the 5-position introduces nuanced electronic and steric factors that significantly influence its behavior in various chemical and biological systems. This document aims to provide a comprehensive, in-depth technical exploration of these properties, moving beyond a simple recitation of data to explain the underlying principles and experimental considerations. Our objective is to empower researchers to leverage the full potential of 8-Chloro-5-methylquinoline in their scientific endeavors.
Molecular Structure and Core Physicochemical Data
8-Chloro-5-methylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₈ClN. Its structure consists of a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. A chlorine atom is substituted at the 8-position, and a methyl group is at the 5-position.
Table 1: Core Physicochemical Properties of 8-Chloro-5-methylquinoline
| Property | Value | Data Type | Source |
| Molecular Weight | 177.63 g/mol | Calculated | - |
| Melting Point | 54 °C | Experimental | [1] |
| Boiling Point | 293.4 ± 20.0 °C | Predicted | [1] |
| Density | 1.225 ± 0.06 g/cm³ | Predicted | [1] |
| pKa (most basic) | 2.56 ± 0.29 | Predicted | [1] |
It is crucial to note that while the melting point is an experimentally determined value, the boiling point, density, and pKa are computationally predicted and should be considered as estimates pending experimental verification.[1]
Spectroscopic and Chromatographic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 8-Chloro-5-methylquinoline, both ¹H and ¹³C NMR would provide a detailed map of its atomic connectivity.
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¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons on the quinoline ring system and a characteristic singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the pyridine ring, as well as the electron-donating effect of the methyl group.
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¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbon atoms will similarly be affected by the substituents and the inherent electronic nature of the quinoline core.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
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Electron Ionization Mass Spectrometry (EI-MS): In an EI-MS experiment, 8-Chloro-5-methylquinoline is expected to show a prominent molecular ion peak (M⁺) at m/z 177, corresponding to the nominal mass of the molecule with the ³⁵Cl isotope. An M+2 peak at m/z 179, with an intensity of approximately one-third of the M⁺ peak, would be characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 8-Chloro-5-methylquinoline would be characterized by:
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C-H stretching vibrations of the aromatic and methyl groups in the region of 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.
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C=C and C=N stretching vibrations of the quinoline ring in the 1600-1450 cm⁻¹ region.
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C-Cl stretching vibration , which is expected to appear in the fingerprint region, typically below 800 cm⁻¹.
Chromatographic Behavior
The lipophilicity of 8-Chloro-5-methylquinoline, influenced by the chloro and methyl substituents, will govern its behavior in chromatographic separations. In reverse-phase high-performance liquid chromatography (RP-HPLC), it is expected to be a moderately retained compound.
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, the predicted physicochemical properties of 8-Chloro-5-methylquinoline should be confirmed through experimental validation. The following section outlines standard, field-proven protocols for these determinations.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature.
Protocol:
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Calibrate the DSC instrument using certified standards (e.g., indium).
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Accurately weigh 1-3 mg of 8-Chloro-5-methylquinoline into an aluminum DSC pan.
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Crimp the pan to ensure good thermal contact.
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Place the sample pan and an empty reference pan into the DSC cell.
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Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
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The melting point is determined as the onset or peak of the endothermic melting transition.
Caption: Workflow for Melting Point Determination using DSC.
Solubility Determination by the Shake-Flask Method
Causality: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent. It ensures that an equilibrium is reached between the dissolved and undissolved solute.
Protocol:
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Add an excess amount of solid 8-Chloro-5-methylquinoline to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
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Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
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Filter the suspension to remove the undissolved solid.
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Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
pKa Determination by Potentiometric Titration
Causality: Potentiometric titration is a precise method for determining the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added. For a basic compound like a quinoline, an acid is used as the titrant.
Protocol:
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Prepare a solution of 8-Chloro-5-methylquinoline of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
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Monitor the pH of the solution using a calibrated pH electrode after each addition of the titrant.
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The pKa is determined from the titration curve, typically at the half-equivalence point.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Stability and Degradation
The stability of a compound is a critical parameter, particularly in the context of drug development, as it influences its shelf-life, storage conditions, and formulation.
General Stability Considerations
Quinoline derivatives can be susceptible to degradation under certain conditions. For 8-Chloro-5-methylquinoline, the following should be considered:
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Oxidative Degradation: The quinoline ring, particularly due to the presence of the electron-donating methyl group, may be susceptible to oxidation.
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Photodegradation: Exposure to light, especially UV radiation, can potentially lead to the degradation of the molecule.
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Hydrolytic Stability: The compound is expected to be generally stable to hydrolysis under neutral pH conditions. However, stability at extreme pH values should be experimentally evaluated.
Recommended Storage Conditions
To ensure the long-term integrity of 8-Chloro-5-methylquinoline, the following storage conditions are recommended:
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Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.
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Light: Protect from light by storing in amber vials or in the dark.
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Atmosphere: For enhanced stability, particularly if the compound is found to be sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Applications in Research and Development
The structural motifs present in 8-Chloro-5-methylquinoline suggest its potential utility in several areas of research and development. The quinoline core is a well-established pharmacophore in drug discovery, and its derivatives have shown a wide range of biological activities.
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Drug Discovery: The presence of the chloro and methyl substituents can modulate the lipophilicity and electronic properties of the quinoline scaffold, potentially leading to novel interactions with biological targets. It could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
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Materials Science: The electronic properties of substituted quinolines make them interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as components of functional polymers.
Conclusion
8-Chloro-5-methylquinoline is a compound of significant interest, possessing a unique combination of structural features that warrant a thorough investigation of its physicochemical properties. This guide has provided a comprehensive overview of its known and predicted characteristics, along with detailed protocols for their experimental determination. A clear understanding of its molecular structure, spectroscopic profile, solubility, pKa, and stability is paramount for any researcher or developer intending to work with this molecule. The insights provided herein are intended to serve as a foundational resource to facilitate and accelerate future research and innovation involving 8-Chloro-5-methylquinoline.
References
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The Royal Society of Chemistry. (2016). Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides. Retrieved from [Link]
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PubMed Central. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Retrieved from [Link]
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MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]
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ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). Retrieved from [Link]
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NIST. (n.d.). Quinoline, 8-chloro-. Retrieved from [Link]
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PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]
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NIST. (n.d.). 8-Chloro-2-methylquinoline. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR Spectrum of the Grafted Titanium 8-hydroxyquinoline Complex ((Q-Cl) 2 Ti(O i Pr) 2 )) on Mesoporous Silica.. Retrieved from [Link]
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2-Chloro-5-methylaniline
8-Chloro-5-methylquinoline
